O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride

Description

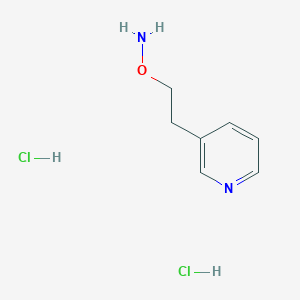

O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride (CAS No. 936250-27-0) is a hydroxylamine derivative where the hydroxylamine moiety is substituted with a 2-(pyridin-3-yl)ethyl group and stabilized as a dihydrochloride salt. This compound is classified as an industrial-grade chemical with 99% purity and is typically packaged in 25 kg cardboard drums . It serves as a versatile intermediate in pharmaceuticals, agrochemicals, and organic synthesis, particularly in applications requiring nitrogen-containing building blocks . Its dihydrochloride salt form enhances stability and solubility, making it suitable for reactions in polar solvents or biological systems.

Properties

CAS No. |

936250-27-0 |

|---|---|

Molecular Formula |

C7H12Cl2N2O |

Molecular Weight |

211.09 g/mol |

IUPAC Name |

O-(2-pyridin-3-ylethyl)hydroxylamine;dihydrochloride |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-10-5-3-7-2-1-4-9-6-7;;/h1-2,4,6H,3,5,8H2;2*1H |

InChI Key |

KFGXVAVLFICEGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCON.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride typically involves the reaction of 2-(pyridin-3-yl)ethanol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the hydroxylamine derivative. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.

Reduction: The compound can be reduced to an amine.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of O-(2-Pyridin-3-yl-ethyl)-hydroxylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyridine ring can engage in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Features of O-Substituted Hydroxylamine Derivatives

Key Observations:

Trifluoroethyl-substituted derivatives (e.g., O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride) exhibit increased electrophilicity due to fluorine’s electron-withdrawing effects, favoring nucleophilic reactions .

Salt Form and Stability :

- The dihydrochloride salt form of the target compound improves aqueous solubility and shelf stability compared to free-base hydroxylamines (e.g., O-(2,5-Dimethoxybenzyl) hydroxylamine), which are typically oils .

- Analogous dihydrochloride salts (e.g., O-(1-Methylpiperidin-4-yl)hydroxylamine dihydrochloride) share similar advantages in pharmaceutical formulations .

Synthetic Utility :

- Methoxybenzyl-substituted hydroxylamines are used to generate oximes or nitroxides in organic synthesis , while the pyridinyl-ethyl variant may act as a ligand for metal catalysis or a precursor to heterocyclic APIs .

- Unlike hydroxylamine hydrochloride derivatives in , the target compound’s pyridinyl group may resist cyclization into isoxazoles under similar conditions, preserving its utility in alternative pathways .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

- Thermal Stability : The trifluoroethyl analog’s higher melting point (161–163°C) suggests greater crystallinity compared to the pyridinyl-ethyl derivative, though data gaps exist for the latter .

- Storage : Dihydrochloride salts generally require less stringent storage than free-base oils, aligning with the target compound’s industrial-grade handling .

Research and Industrial Relevance

- Pharmaceuticals : The pyridinyl group in the target compound may enhance blood-brain barrier penetration, making it valuable for CNS drug intermediates .

- Agrochemicals : Its stability under varied pH conditions (inferred from salt form) suits pesticide formulations, contrasting with less stable methoxybenzyl analogs .

- Comparative Reactivity : Unlike dopamine hydrochloride (CAS 62-31-7, –4), a catecholamine salt with distinct biological roles, the target compound’s hydroxylamine structure prioritizes synthetic over direct pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.